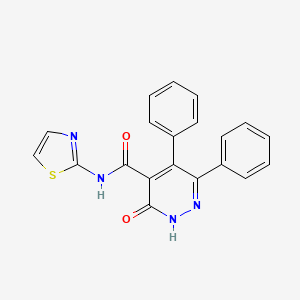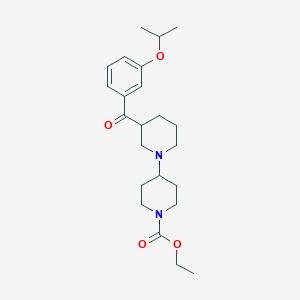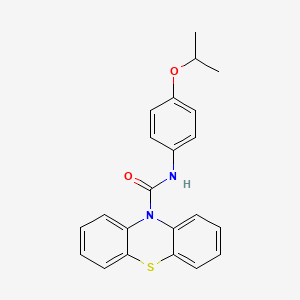![molecular formula C15H12ClN3S B4876169 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB/Akt). PKB is a serine/threonine kinase that plays a crucial role in regulating cell survival, proliferation, and metabolism. Inhibition of PKB has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been extensively studied for its potential therapeutic benefits in cancer, diabetes, and cardiovascular diseases. In cancer, PKB is often overactivated, leading to uncontrolled cell growth and survival. Inhibition of PKB by this compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiotherapy and chemotherapy.
In diabetes, PKB plays a critical role in insulin signaling, which regulates glucose uptake and metabolism in cells. Inhibition of PKB by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been shown to protect against diabetic nephropathy (kidney damage) and neuropathy (nerve damage) in animal models.
In cardiovascular diseases, PKB is involved in various processes, such as angiogenesis (formation of new blood vessels), cardiac hypertrophy (enlargement of the heart), and myocardial ischemia (reduced blood flow to the heart). Inhibition of PKB by this compound has been shown to improve cardiac function and reduce infarct size in animal models of myocardial ischemia. This compound has also been shown to inhibit angiogenesis and cardiac hypertrophy in animal models.
Wirkmechanismus
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine specifically targets the catalytic domain of PKB and inhibits its activity by competing with ATP (adenosine triphosphate), the energy source for PKB. This results in the inhibition of downstream signaling pathways that are regulated by PKB, such as the mTOR (mammalian target of rapamycin) pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines and animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In animal models of cardiovascular diseases, this compound has been shown to improve cardiac function and reduce infarct size. However, this compound has also been shown to induce autophagy (cellular self-digestion) and DNA damage, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is a potent and selective inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various biological processes. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy and reproducibility in lab experiments. The use of appropriate controls and validation of results are essential to ensure the reliability of the data obtained from this compound experiments.
Zukünftige Richtungen
There are several future directions for the development and application of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine. One direction is to improve the solubility and stability of this compound to enhance its efficacy and reproducibility in lab experiments. Another direction is to investigate the potential combination therapies of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the use of this compound as a potential therapeutic agent in other diseases, such as neurodegenerative diseases and inflammatory diseases, should be explored.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-8-17-14(10)19-15-18-13(9-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPGEOEXKMSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)



![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
